Zopiclone
Overview
Description
Zopiclone is a non-benzodiazepine hypnotic agent that is used in the treatment of insomnia. It is chemically distinct from benzodiazepines and is classified as a cyclopyrrolone. It acts on the GABA_A receptor complex, potentially at a site that is closely related to, but distinct from, the benzodiazepine binding site. Zopiclone has been shown to be effective in improving sleep quality in both elderly and younger patients with insomnia, with a typical optimal dose of 7.5mg for elderly patients. It has a relatively low propensity to cause residual clinical effects and has been reported to have a low dependence potential .
Synthesis Analysis
Molecular Structure Analysis
Zopiclone's molecular structure is characterized by its cyclopyrrolone core, which is a five-membered lactam ring. This structure is responsible for its pharmacological activity and distinguishes it from benzodiazepines. The interaction of zopiclone with the GABA_A receptor complex is thought to involve a binding site that is distinct from the classical benzodiazepines, as suggested by studies on the binding properties of zopiclone and diazepam using recombinant receptors .
Chemical Reactions Analysis
The electrochemical behavior of zopiclone has been studied, revealing that it undergoes reduction in two 2-electron steps across a range of pH levels. The first step involves the reduction of the pyrazine ring and is reversible in acidic and neutral solutions. These electrochemical properties are significant for the quantitative measurement of zopiclone using techniques such as DC polarography and adsorptive stripping voltammetry .
Physical and Chemical Properties Analysis
Zopiclone's pharmacokinetic properties classify it as a hypnotic with an intermediate-short half-life of 5-7 hours. This contributes to the low incidence of unwanted effects reported. The drug's metabolism involves cytochrome P-450 3A4 and 2C8, with CYP3A4 being the major enzyme involved in its metabolism in vitro. Zopiclone is extensively metabolized in the liver, producing metabolites such as N-desmethyl-zopiclone and N-oxide-zopiclone .
Case Studies
A case study of zopiclone poisoning was reported, where a fatal suicidal overdose was analyzed to study the tissue distribution and potential for postmortem diffusion of zopiclone. The study found that zopiclone showed little preferential concentration in solid organs and had relatively stable postmortem blood concentrations, with little drug redistribution artifacts . Another case study discussed zopiclone dependence in a patient with insomnia related to torticollis, highlighting the drug's potential for dependence in certain individuals, despite its general low dependence liability .
Scientific Research Applications
Forensic Investigation Methods
Zopiclone is investigated in forensic examinations due to its non-medical usage and potential for drug dependence. Various methods including chemical reactions, chromatography, and spectroscopy are employed for its detection and quantification in forensic objects. Gas chromatography with GC-MS detection is a selective method for the qualitative and quantitative determination of zopiclone in forensic samples (Korobchuk et al., 2016).
Interaction with GABA Receptors
Zopiclone's interaction with neuronal γ-aminobutyric acid type A receptors has been studied, revealing its distinct binding site within the receptor oligomer compared to classical benzodiazepines. This research is crucial for understanding its hypnotic mechanism of action (Davies et al., 2000).
Biotransformation and Pharmacological Analysis
Studies on zopiclone's biotransformation to its metabolites, such as N-desmethylzopiclone, have been conducted. These metabolites show pharmacological activity, indicating the significance of zopiclone's metabolic pathways in its overall effects (de Albuquerque et al., 2015).
Analytical Methods in Biological Samples
Various analytical methods like spectrophotometry, chromatography, and chromatography mass spectrum are used for determining zopiclone in biological samples. This research is valuable for clinical and forensic investigations (Shu et al., 2017).
Pre-analytical Conditions for Toxicology
The study of zopiclone's stability in different pre-analytical conditions is important for accurate toxicological analysis. This includes its stability in whole blood under various storage conditions (Nilsson et al., 2011).
Identification of Impurities in Zopiclone Tablets
Research into the identification and characterization of impurities in zopiclone tablets is crucial for ensuring the quality and safety of the drug. LC-QTOF-MS methods are used for this purpose, contributing to the improvement of manufacturing processes and quality control (Han et al., 2021).
Pharmacokinetic Studies
Pharmacokinetic studies, like bioavailability comparisons of zopiclone formulations, are essential for understanding its absorption and distribution in the body, which is crucial for effective clinical use (Ruiz et al., 2015).
Control in Studies on Hypnotic Drugs
Zopiclone is often used as a control in studies examining the effects of hypnotic drugs on functions like driving ability. This aids in evaluating the safety and efficacy of new sleep medications (Verster et al., 2011).
Safety And Hazards
Zopiclone can put you at risk for addiction, abuse, and misuse . Misuse or abuse of this drug can lead to overdose or death, especially when used along with certain other drugs, alcohol, or street drugs . Some people taking this drug have done things like sleepwalking, sleep driving, making and eating food, having sex, or other actions while not fully awake . Regular long-term use of zopiclone is not recommended .
Future Directions
You’ll usually be prescribed zopiclone for just 2 to 4 weeks . This is because your body gets used to this medicine quickly, and after this time it’s unlikely to have the same effect . Your body can also become dependent on it . Do not stop taking zopiclone suddenly without speaking to your doctor .
properties
IUPAC Name |
[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBSUAFBMRNDJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041155 | |
Record name | Zopiclone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Zopiclone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015329 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>58.3 [ug/mL] (The mean of the results at pH 7.4), 8.85e-01 g/L | |
Record name | SID866104 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Zopiclone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01198 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zopiclone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015329 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Zopiclone exerts its action by binding on the benzodiazepine receptor complex and modulation of the GABABZ receptor chloride channel macromolecular complex. Both zopiclone and benzodiazepines act indiscriminately at the benzodiazepine binding site on α1, α2, α3 and α5 GABAA containing receptors as full agonists causing an enhancement of the inhibitory actions of GABA to produce the therapeutic (hypnotic and anxiolytic) and adverse effects of zopiclone. | |
Record name | Zopiclone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01198 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Zopiclone | |
CAS RN |
43200-80-2 | |
Record name | Zopiclone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43200-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Zopiclone [INN:BAN:JAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043200802 | |
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Record name | Zopiclone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01198 | |
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Record name | zopiclone | |
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Record name | Zopiclone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Zopiclone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.018 | |
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Record name | ZOPICLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03A5ORL08Q | |
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Record name | Zopiclone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015329 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
178 °C | |
Record name | Zopiclone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01198 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zopiclone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015329 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Citations
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